N-benzyl-1-(4-chlorobenzyl)-1H-indole-3-carboxamide
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Description
N-benzyl-1-(4-chlorobenzyl)-1H-indole-3-carboxamide (also known as GW501516 or Endurobol) is a synthetic drug that was first developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It belongs to a class of compounds known as selective androgen receptor modulators (SARMs) and is classified as a peroxisome proliferator-activated receptor delta (PPARδ) agonist. In recent years, it has gained popularity as a performance-enhancing drug among athletes and bodybuilders due to its ability to increase endurance and promote fat loss.
Scientific Research Applications
Antineoplastic Agents
The structure of N-benzyl-1-(4-chlorobenzyl)-1H-indole-3-carboxamide suggests potential use as an antineoplastic agent. Similar compounds have been synthesized and investigated for their anticancer properties, particularly as analogs to cisplatin . These compounds, including platinum complexes with related ligands, have shown promise in treating various types of cancer due to their ability to interact with DNA and disrupt cell division.
properties
IUPAC Name |
N-benzyl-1-[(4-chlorophenyl)methyl]indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O/c24-19-12-10-18(11-13-19)15-26-16-21(20-8-4-5-9-22(20)26)23(27)25-14-17-6-2-1-3-7-17/h1-13,16H,14-15H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSOOHPPGZWRTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-(4-chlorobenzyl)-1H-indole-3-carboxamide |
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